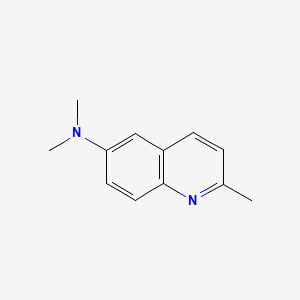

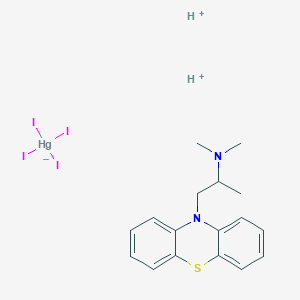

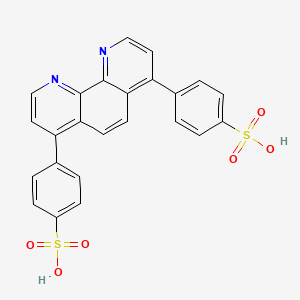

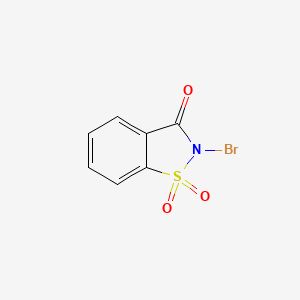

![molecular formula C16H17N3 B1208194 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine CAS No. 505078-81-9](/img/structure/B1208194.png)

4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine

Overview

Description

Synthesis AnalysisThe synthesis of related compounds, such as benzoimidazoles and their derivatives, typically involves reactions of 2-aminobenzimidazole with other chemical agents to produce compounds with varied properties. For example, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate can lead to the efficient synthesis of related compounds like 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield, which can then be used to prepare novel phenylazopyrimidone dyes (Karcı & Demirçalı, 2006). Such methodologies are indicative of the synthetic routes that may be applied or adapted for the synthesis of "4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine."

Molecular Structure Analysis

The molecular structure and characteristics of related benzoimidazole compounds are often determined using spectroscopic techniques such as UV–vis, FT-IR, and NMR spectroscopy. These techniques provide insights into the molecular geometry, vibrational frequencies, and electronic structures of the compounds, which are crucial for understanding their reactivity and properties (Inkaya et al., 2012).

Chemical Reactions and Properties

Benzoimidazole derivatives participate in various chemical reactions, leading to the synthesis of compounds with potent bioactivities. For instance, the conversion of 2-(α-hydroxy benzyl) benzimidazole to 2-(α-bromo benzyl) benzimidazole, followed by reactions with Schiff bases, can yield compounds with significant antihypertensive effects (Sharma, Kohli, & Sharma, 2010). These reactions highlight the versatility and reactivity of benzoimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity : A study by Krishnanjaneyulu et al. (2014) synthesized benzimidazole derivatives, including compounds structurally similar to 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine, demonstrating significant in vitro antibacterial and antifungal properties against various human pathogenic microorganisms. This suggests a potential application in developing new antimicrobial agents (Krishnanjaneyulu et al., 2014).

Synthesis of Pharmaceutical Compounds : In pharmaceutical chemistry, this compound plays a role in the synthesis of complex molecules. For instance, Wang Cong-zhan (2009) described the synthesis of Nilotinib, an antitumor agent, where a similar compound was a key intermediate. This highlights its utility in the synthesis of pharmacologically active compounds (Wang Cong-zhan, 2009).

Heparanase Inhibition : Xu et al. (2006) reported on derivatives of benzimidazole, including similar compounds, as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This suggests potential applications in cancer treatment (Xu et al., 2006).

Materials Science and Luminescence : In materials science, Bai and Sun (2012) synthesized Cu(I) complexes using compounds structurally related to 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine, demonstrating efficient green luminescence. This could be applicable in developing new luminescent materials (Bai & Sun, 2012).

Corrosion Inhibition : Yadav et al. (2014) investigated imidazole derivatives, similar to the compound , as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating its potential use in industrial applications (Yadav et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[2-(1-methylbenzimidazol-2-yl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-19-15-5-3-2-4-14(15)18-16(19)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYUYDDKLNGZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353598 | |

| Record name | 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |

CAS RN |

505078-81-9 | |

| Record name | 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

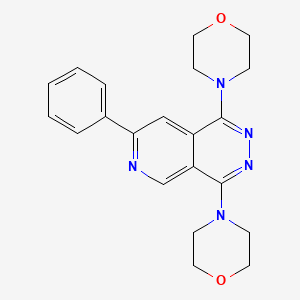

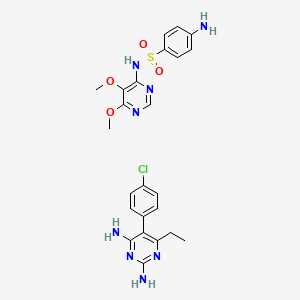

![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)